molecular formula C6H11ClO4S B2729853 Methyl 5-(Chlorosulfonyl)pentanoate CAS No. 1408058-14-9; 957-68-6

Methyl 5-(Chlorosulfonyl)pentanoate

Cat. No.: B2729853
CAS No.: 1408058-14-9; 957-68-6
M. Wt: 214.66
InChI Key: IECLVGBBQICKPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(Chlorosulfonyl)pentanoate (CAS: 1408058-14-9) is an aliphatic sulfonyl chloride ester with the molecular formula C₆H₁₁ClO₄S and a molecular weight of 214.67 g/mol . Its structure features a methyl ester group and a reactive chlorosulfonyl moiety, making it a versatile intermediate in organic synthesis, particularly for agrochemicals like metconazole . The compound is typically stored at room temperature, with solutions stable for up to 6 months at -80°C .

Properties

IUPAC Name

methyl 5-chlorosulfonylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO4S/c1-11-6(8)4-2-3-5-12(7,9)10/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECLVGBBQICKPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408058-14-9
Record name methyl 5-(chlorosulfonyl)pentanoate
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Comparison with Similar Compounds

Ethyl 5-(Chlorosulfonyl)pentanoate

  • Molecular Formula : C₇H₁₃ClO₄S
  • Molecular Weight : 228.69 g/mol
  • Synthesis involves refluxing ethyl 5-bromovalerate with thiourea, followed by N-chlorosuccinimide (NCS) treatment, yielding 59–71% . Hazards: Classified with severe warnings (H302: harmful if swallowed; H314: causes severe skin burns) due to higher reactivity of the ethyl chain , unlike the methyl derivative, which lacks explicit hazard data .

5-(Chlorosulfonyl)-2-ethoxybenzoic Acid

  • Molecular Formula : C₉H₉ClO₅S
  • Key Differences :
    • The aromatic ring and carboxylic acid group enhance stability but reduce nucleophilic reactivity compared to aliphatic sulfonyl chlorides .
    • Used in pharmaceutical intermediates rather than agrochemicals .

Methyl 3-(Chlorosulfonyl)-4-methoxybenzoate

  • Molecular Formula : C₁₀H₁₁ClO₅S
  • Key Differences :
    • The methoxy and aromatic groups confer rigidity, making it suitable for materials science applications .
    • Lower reactivity in substitution reactions due to electron-donating methoxy substituents .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Reactivity Profile Key Applications Hazards
Methyl 5-(Chlorosulfonyl)pentanoate C₆H₁₁ClO₄S 214.67 High (aliphatic sulfonyl chloride) Agrochemical intermediates Limited data; research use only
Ethyl 5-(Chlorosulfonyl)pentanoate C₇H₁₃ClO₄S 228.69 Moderate-High Organic synthesis H302, H314
5-(Chlorosulfonyl)-2-ethoxybenzoic acid C₉H₉ClO₅S N/A Low (aromatic stabilization) Pharmaceuticals Not specified
Methyl 3-(chlorosulfonyl)-4-methoxybenzoate C₁₀H₁₁ClO₅S N/A Low (electron-donating groups) Materials science Not specified

Key Research Findings

  • Synthetic Utility: this compound’s aliphatic chain enables facile nucleophilic substitution, critical for constructing cyclopentanone intermediates in fungicide synthesis . In contrast, aromatic analogs require harsher conditions for sulfonyl chloride activation .
  • Safety Profile : Ethyl derivatives exhibit higher toxicity due to increased alkyl chain length, whereas methyl analogs prioritize ease of handling in research settings .
  • Applications : Aliphatic sulfonyl chlorides dominate agrochemical synthesis, while aromatic variants are preferred in pharmaceuticals and materials science due to stability .

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